molecular formula C20H13BrN2O6S2 B6028836 3-(4-BROMOBENZENESULFONYL)-N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)BENZENE-1-SULFONAMIDE

3-(4-BROMOBENZENESULFONYL)-N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B6028836
M. Wt: 521.4 g/mol
InChI Key: KJTCKDSDJGZTOS-UHFFFAOYSA-N
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Description

3-(4-BROMOBENZENESULFONYL)-N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features multiple functional groups, including bromobenzene, sulfonyl, cyano, and benzodioxole moieties. Compounds with such diverse functional groups are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(6-cyano-1,3-benzodioxol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O6S2/c21-14-4-6-15(7-5-14)30(24,25)16-2-1-3-17(9-16)31(26,27)23-18-10-20-19(28-12-29-20)8-13(18)11-22/h1-10,23H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTCKDSDJGZTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)NS(=O)(=O)C3=CC=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from simpler precursors. A common approach might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Cyano Group: This step might involve nucleophilic substitution reactions using cyanide sources.

    Bromination: The bromobenzene moiety can be introduced through electrophilic aromatic substitution using bromine or bromine-containing reagents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

Biologically, compounds with sulfonamide groups are often explored for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

In medicine, similar compounds have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Industrially, such compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonamide: Shares the bromobenzene and sulfonamide groups but lacks the benzodioxole and cyano groups.

    6-Cyano-2H-1,3-benzodioxole: Contains the benzodioxole and cyano groups but lacks the sulfonamide and bromobenzene groups.

Uniqueness

The uniqueness of 3-(4-BROMOBENZENESULFONYL)-N-(6-CYANO-2H-13-BENZODIOXOL-5-YL)BENZENE-1-SULFONAMIDE lies in its combination of multiple functional groups, which can confer a wide range of chemical reactivity and potential biological activity.

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